REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12]S(O)(=O)=O>CO>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([O:7][CH3:12])=[O:6]
|
Name
|
|
Quantity
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6.8 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=C(C1)I
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was heated to reflux
|
Type
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CUSTOM
|
Details
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was removed
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Type
|
ADDITION
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Details
|
Then, water (200.0 ml) was added
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Type
|
FILTRATION
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Details
|
a dark-brown solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
The final pure white product was obtained in the amount of 4.2 g (59.2%) by recrystallization from methanol/water
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C(=O)OC)C=C(C1)I
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |